Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-
Description
Indeno[2,1-b]pyran is a fused polycyclic aromatic system comprising a pyran ring fused to an indene moiety. The compound 2-(1-methylethyl)-4-phenyl-indeno[2,1-b]pyran features a 2-isopropyl (1-methylethyl) substituent and a 4-phenyl group on the pyran core.
Key structural features:
Properties
CAS No. |
62225-31-4 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-14(2)19-13-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)12-20(21)22-19/h3-14H,1-2H3 |
InChI Key |
PYZKNYSKYYEBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-phenylindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances efficiency and reduces waste.
Industrial Production Methods
Industrial production methods for 2-isopropyl-4-phenylindeno[2,1-b]pyran are not well-documented in the literature. the principles of green chemistry and multicomponent reactions are likely to be employed to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-phenylindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-Isopropyl-4-phenylindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-isopropyl-4-phenylindeno[2,1-b]pyran is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which influence various biochemical pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | LogP | H-bond Acceptors | Key Substituents |
|---|---|---|---|---|
| Target: 2-(1-methylethyl)-4-phenyl | ~296.35 (estimated) | ~5.3* | 2 | 2-isopropyl, 4-phenyl |
| 4-Methyl-2-(4-methylphenyl)-indeno... | 300.12 | 5.1 | 2 | 9-carboxaldehyde |
| 6-Phenyl-2-(dialkylamino)chromone | ~280.3 (estimated) | ~3.8 | 3 | 6-phenyl, 2-dialkylamino |
Table 2: Pharmacological and Functional Comparisons
Research Findings and Implications
- Electronic Effects : The 4-phenyl group may extend conjugation, shifting absorption/emission spectra relative to carboxaldehyde-containing analogs .
Biological Activity
Indeno[2,1-b]pyran, specifically the compound 2-(1-methylethyl)-4-phenyl-, is a member of the indeno-pyran family which has garnered interest due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that derivatives of indeno[2,1-b]pyran exhibit significant antimicrobial , antiviral , and anticancer activities. These compounds have been studied for their potential therapeutic applications in various diseases, including cancer and infectious diseases.
Key Biological Activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Antiviral Properties : Some studies suggest potential activity against viral pathogens.
- Anticancer Effects : Research indicates that certain derivatives may inhibit cancer cell proliferation.
The biological effects of indeno[2,1-b]pyran are mediated through interactions with specific molecular targets within biological systems. These interactions may modulate various biochemical processes, including enzyme activity and signal transduction pathways. The precise molecular targets can vary based on the specific derivative being studied.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study demonstrated that indeno[2,1-b]pyran derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.125 to 64 μg/mL, indicating potent antibacterial properties comparable to established antibiotics like ciprofloxacin .
-
Anticancer Activity :
- In vitro assays have shown that certain derivatives of indeno[2,1-b]pyran can inhibit the growth of various cancer cell lines. For example, one study reported that a specific derivative exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer cells .
-
Mechanistic Insights :
- The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or receptors involved in disease processes. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thus showcasing their potential as antibacterial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
